molecular formula C8H10F3NOS B7576873 2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol

2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol

Cat. No. B7576873
M. Wt: 225.23 g/mol
InChI Key: DVSNKVCPDZEJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFEA and is a derivative of ethanolamine. The molecular formula of TFEA is C10H13F3NO2S.

Mechanism of Action

The mechanism of action of TFEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TFEA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. TFEA has also been shown to modulate the activity of various proteins such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFEA can inhibit the growth of cancer cells and induce apoptosis. TFEA has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that TFEA can improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

The advantages of using TFEA in lab experiments include its high purity, stability, and low toxicity. TFEA is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using TFEA in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. TFEA also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on TFEA. One potential direction is the development of TFEA-based drugs for the treatment of various diseases such as cancer and diabetes. Another potential direction is the investigation of TFEA as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFEA and its potential applications in various fields.

Synthesis Methods

The synthesis of TFEA can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-3-thiophenol with sodium hydride to form 2-thiophenol. The second step involves the reaction of 2-thiophenol with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as potassium carbonate to form TFEA.

Scientific Research Applications

TFEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, TFEA has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, TFEA has been studied for its ability to modulate the activity of enzymes and proteins. In material science, TFEA has been investigated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NOS/c9-8(10,11)5-12-7(3-13)6-1-2-14-4-6/h1-2,4,7,12-13H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNKVCPDZEJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CO)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol

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